Praseodymium chloride--water (1/3/6)

Beschreibung

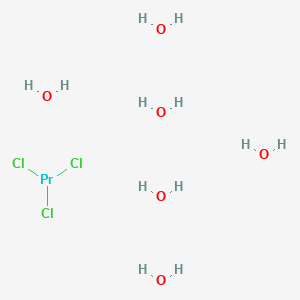

Structure

2D Structure

Eigenschaften

CAS-Nummer |

17272-46-7 |

|---|---|

Molekularformel |

Cl3H12O6Pr |

Molekulargewicht |

355.35 g/mol |

IUPAC-Name |

praseodymium(3+);trichloride;hexahydrate |

InChI |

InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

InChI-Schlüssel |

HZYWHLVESVMEHZ-UHFFFAOYSA-K |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes for Praseodymium Iii Chloride Hexahydrate and Its Derivatives

Aqueous Crystallization and Hydrate (B1144303) Formation Pathways

The most direct method for preparing hydrated praseodymium(III) chloride involves the reaction of praseodymium-containing precursors with hydrochloric acid. Hydrated salts of praseodymium(III) chloride can be synthesized by treating either praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. wikipedia.org The reaction with the metal is vigorous, especially with concentrated acid, producing significant heat and hydrogen gas. homescience.net

The general reactions are as follows:

From Praseodymium Metal: 2 Pr + 6 HCl → 2 PrCl₃ + 3 H₂ wikipedia.org

From Praseodymium Carbonate: Pr₂(CO₃)₃ + 6 HCl + 15 H₂O → 2 [Pr(H₂O)₉]Cl₃ + 3 CO₂ wikipedia.org

Following the dissolution of the precursor, a clear, light green solution of aqueous praseodymium(III) chloride is formed. wikipedia.orghomescience.net This solution can then be concentrated by boiling. As the concentration increases, the color intensifies, shifting towards a deep yellow with a greenish hue when highly concentrated. homescience.net

Praseodymium(III) chloride is known to form hydrates, most commonly the heptahydrate (PrCl₃·7H₂O), upon crystallization from aqueous solutions. wikipedia.orgchemeurope.com This substance is hygroscopic, meaning it readily absorbs moisture from the air, and will not crystallize from its mother liquor unless it is dried in a desiccator. wikipedia.org The hexahydrate form, PrCl₃·6H₂O, is also a recognized and commercially available variant. nih.govbeyondchem.com These hydrated forms are typically green crystalline solids. beyondchem.comaemree.com

Dry Route Synthesis from Praseodymium Oxides

Anhydrous praseodymium(III) chloride is often synthesized from praseodymium oxides via high-temperature methods. The most common precursor is praseodymium(III,IV) oxide (Pr₆O₁₁), which is reacted with a chlorinating agent. academie-sciences.fracademie-sciences.fr

Sintering Chlorination Processes

The sintering chlorination process, often referred to as the "ammonium chloride route," is a widely studied dry method for producing anhydrous PrCl₃. academie-sciences.fracademie-sciences.frresearchgate.net This technique involves heating a homogenized mixture of praseodymium(III,IV) oxide (Pr₆O₁₁) and ammonium (B1175870) chloride (NH₄Cl) in an inert atmosphere, such as argon. academie-sciences.fracademie-sciences.fr

Influence of Reaction Parameters on Yield and Purity

The efficiency and purity of the final PrCl₃ product are highly dependent on several key reaction parameters. Detailed studies have been conducted to determine the optimal conditions for the synthesis of PrCl₃ from Pr₆O₁₁ and NH₄Cl. academie-sciences.fracademie-sciences.fr The primary variables investigated are temperature, contact time, and the stoichiometric ratio of the reactants. academie-sciences.fr

Research findings indicate that the reaction yield increases with temperature up to a certain point, after which it may decrease slightly due to the high rate of sublimation of NH₄Cl. academie-sciences.fr Similarly, the reaction time and the excess of the chlorinating agent are crucial for driving the reaction to completion.

Based on experimental studies, the optimal conditions for maximizing the yield of PrCl₃ have been determined. academie-sciences.fracademie-sciences.fr

Table 1: Optimal Reaction Parameters for PrCl₃ Synthesis via Sintering Chlorination

| Parameter | Optimal Value | Resulting Yield | Reference |

|---|---|---|---|

| Temperature | 400 °C | 91.36% | academie-sciences.fracademie-sciences.fr |

| Contact Time | 60 minutes | 91.36% | academie-sciences.fracademie-sciences.fr |

Under these optimized conditions—a temperature of 400°C, a contact time of 60 minutes, and a molar ratio of Pr₆O₁₁ to NH₄Cl of 1:44—a reaction yield of 91.36% can be achieved. academie-sciences.fracademie-sciences.fr

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods represent alternative routes for the synthesis of crystalline praseodymium compounds. These techniques involve chemical reactions in aqueous or non-aqueous solvents, respectively, under elevated temperature and pressure in a sealed vessel, such as an autoclave.

A notable example is the solvothermal synthesis of a three-dimensional praseodymium(III) formic acid complex. google.com In this process, N,N-dimethylformamide and praseodymium nitrate (B79036) are dissolved in a methanol-water mixed solution. The mixture undergoes a solvothermal reaction at 100-120°C for 72-100 hours. google.com Under these high-temperature conditions, the N,N-dimethylformamide decomposes to generate formic acid, which then reacts with the praseodymium(III) ions to form the complex. google.com This demonstrates the potential of solvothermal methods for producing complex praseodymium structures from simple precursors.

Controlled Crystallization Techniques

Controlled crystallization techniques are employed to grow high-quality single crystals, which are essential for detailed structural analysis. These methods allow for slow, deliberate crystal formation, minimizing defects.

Gel Growth Methodologies

The gel growth technique is a powerful method for obtaining high-quality single crystals of substances at or near room temperature, avoiding the complexities of high-temperature equipment. mdpi.com The fundamental principle involves the slow diffusion of reactants through a gel medium, where they meet and react to form crystals. mdpi.com

Two common setups are used:

Single Diffusion: A gel containing one reactant is prepared in a test tube and is then overlaid with a solution of the second reactant. The second reactant diffuses into the gel, leading to crystallization. mdpi.commdpi.com

U-tube Diffusion: A U-shaped tube is filled with a neutral gel. Solutions of the two different reactants are then carefully added to opposite arms of the tube. The reactants diffuse towards each other through the gel, and crystals form at the interface where they meet. mdpi.comrsc.org

This U-tube diffusion method has been successfully applied to grow single crystals of praseodymium(III) complexes. For instance, crystals of Pr₂(mpo)₆(H₂O)₂ were obtained by reacting praseodymium chloride hexahydrate with 2-mercaptopyridine-N-oxide sodium salt (Nampo). rsc.org Aqueous solutions of the reactants were placed in opposite arms of a U-tube containing water. Over a period of seven days at room temperature, dark green crystals precipitated as the reactants slowly diffused and reacted. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Praseodymium(III) chloride | PrCl₃ |

| Praseodymium(III) chloride hexahydrate | PrCl₃·6H₂O |

| Praseodymium(III) chloride heptahydrate | PrCl₃·7H₂O |

| Praseodymium | Pr |

| Hydrochloric acid | HCl |

| Hydrogen | H₂ |

| Praseodymium(III) carbonate | Pr₂(CO₃)₃ |

| Water | H₂O |

| Carbon dioxide | CO₂ |

| Praseodymium(III,IV) oxide | Pr₆O₁₁ |

| Ammonium chloride | NH₄Cl |

| Ammonia | NH₃ |

| Hydrogen chloride | HCl |

| Praseodymium oxychloride | PrOCl |

| Argon | Ar |

| N,N-dimethylformamide | C₃H₇NO |

| Praseodymium nitrate | Pr(NO₃)₃ |

| Methanol (B129727) | CH₃OH |

| Formic acid | HCOOH |

| 2-mercaptopyridine-N-oxide sodium salt | C₅H₄NNaOS |

Slow Evaporation and Melt Growth Techniques

The synthesis of high-quality single crystals is essential for the detailed structural and physical characterization of materials. For praseodymium(III) chloride and its hydrated forms, distinct techniques are employed to achieve crystalline samples, primarily slow evaporation for the hydrate and melt growth for the anhydrous form.

Slow Evaporation

The slow evaporation technique is a classical and highly effective method for growing single crystals of water-soluble salts like praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O) from a solution. The process begins with the preparation of a saturated or slightly undersaturated aqueous solution of praseodymium(III) chloride. This is typically achieved by dissolving the praseodymium salt in deionized water, often with gentle heating to ensure complete dissolution. The hydrated form is soluble in water and ethanol (B145695). aemree.com

Once the solution is prepared, it is filtered to remove any particulate impurities. The clear solution is then placed in a vessel with a loose cover, which permits the solvent to evaporate at a slow, controlled rate over an extended period. The vessel is kept in a location with a stable temperature and minimal physical disturbance to promote the growth of large, well-defined crystals and prevent rapid, uncontrolled precipitation. As the water evaporates, the concentration of the solute surpasses the saturation point, initiating nucleation and subsequent crystal growth. Praseodymium(III) chloride hexahydrate crystallizes as light green monoclinic crystals. wikipedia.org This method is crucial for obtaining single crystals suitable for X-ray diffraction analysis, which allows for the precise determination of the crystal structure. osti.gov

Melt Growth

Melt growth techniques, such as the Czochralski or Bridgman-Stockbarger methods, are standard industrial processes for producing large single crystals of materials with congruent melting points. unipress.waw.pl These techniques are applicable to the anhydrous form of praseodymium(III) chloride (PrCl₃), which has a melting point of 786 °C. wikipedia.org The hexahydrate cannot be used directly in a melt growth process, as heating would cause it to lose its water of hydration and potentially undergo hydrolysis. wikipedia.org

To utilize a melt growth technique, anhydrous PrCl₃ must first be prepared. This is often accomplished via the thermal dehydration of the hydrate in the presence of ammonium chloride or by using a dehydrating agent like thionyl chloride to prevent the formation of praseodymium oxychloride. wikipedia.org

In a typical melt growth process like the Czochralski method, the anhydrous PrCl₃ is placed in a crucible made of a non-reactive material and heated above its melting point (786 °C) under an inert atmosphere to form a homogenous liquid melt. unipress.waw.pl A seed crystal of the desired crystallographic orientation is then lowered to touch the surface of the melt. As the seed is slowly pulled upwards and rotated simultaneously, the molten material crystallizes onto the seed, extending the crystal lattice. unipress.waw.pl The temperature gradients and pulling rate are precisely controlled to maintain a constant crystal diameter, resulting in a large, single-crystal boule of anhydrous PrCl₃. unipress.waw.pl

Preparation of Praseodymium(III) Coordination Complexes Utilizing PrCl₃·6H₂O as Precursor

Praseodymium(III) chloride hexahydrate is a versatile and common starting material for the synthesis of a wide array of praseodymium(III) coordination complexes. The Lewis acidic nature of the Pr³⁺ ion facilitates its reaction with various organic ligands to form stable complexes with interesting structural and spectroscopic properties. wikipedia.org The synthesis typically involves the reaction of PrCl₃·6H₂O with the desired ligand in a suitable solvent system.

One example is the synthesis of six-coordinate praseodymium(III) complexes with substituted lutidine N-oxide ligands. In a representative synthesis, PrCl₃ was reacted with 3-bromo-4-methoxy-2,6-lutidine N-oxide. researchgate.net The resulting complex, with the formula PrCl₃(BrCH₃OC₇H₇NO)₃, features a Pr³⁺ ion coordinated to three chloride ions and three oxygen atoms from the N-oxide groups of the organic ligands. researchgate.net The crystal structure, determined by X-ray diffraction, confirmed a monoclinic P2₁/n space group. researchgate.net

Schiff base ligands are also widely used to form stable complexes with lanthanide ions. A tetradentate Schiff base, bis(salicylaldehyde)orthophenylenediamine (BSOPD), was used to synthesize a praseodymium(III) complex. rsisinternational.org The preparation involved adding an ethanolic solution of the praseodymium salt to a hot ethanolic solution of the ligand. rsisinternational.org The mixture was refluxed for several hours, during which a color change was observed. Upon cooling, the solid complex precipitated and was isolated. Elemental analysis and spectroscopic data suggested the formation of a complex with a 1:1 metal-to-ligand stoichiometric ratio, Pr(BSOPD). rsisinternational.org

Coordination polymers or networks can also be prepared using PrCl₃·6H₂O. A three-dimensional network complex, Pr₂(C₆Cl₂O₄)₃·8C₂H₅OH, was obtained through the reaction of praseodymium(III) ions with the chloranilate ligand (C₆Cl₂O₄)²⁻. scite.ai This complex was formed by the slow hydrolysis of o-chloranil in an acidic ethanol solution containing the praseodymium salt. The crystal structure revealed that the Pr³⁺ ion is nine-coordinate, bound to six oxygen atoms from three different chloranilate ligands and three oxygen atoms from ethanol molecules. scite.ai This demonstrates the use of PrCl₃·6H₂O in constructing extended supramolecular architectures.

The following table summarizes the preparation of various praseodymium(III) coordination complexes.

| Ligand | Reaction Conditions | Resulting Complex Formula | Coordination Number | Reference |

|---|---|---|---|---|

| 3-bromo-4-methoxy-2,6-lutidine N-oxide | Reaction of PrCl₃ with the ligand. | PrCl₃(BrCH₃OC₇H₇NO)₃ | 6 | researchgate.net |

| bis(salicylaldehyde)orthophenylenediamine (BSOPD) | Refluxing ethanolic solutions of the metal salt and ligand for 4-6 hours. | Pr(BSOPD) (suggested) | Not explicitly stated | rsisinternational.org |

| Chloranilate (formed in situ) | Slow hydrolysis of o-chloranil in acidic ethanol solution with Pr³⁺. | Pr₂(C₆Cl₂O₄)₃·8C₂H₅OH | 9 | scite.ai |

| Urushiol-aldehyde condensated polymers | Reaction between the polymer and PrCl₃ at room temperature. | Polymer-Pr³⁺ coordinated product | Not explicitly stated | caf.ac.cn |

Structural Elucidation and Crystallographic Analysis of Praseodymium Iii Chloride Hexahydrate and Its Adducts

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of crystalline solids. It allows for the detailed analysis of atomic positions, leading to a comprehensive understanding of the molecule's geometry.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For anhydrous praseodymium(III) chloride (PrCl₃), it crystallizes in a hexagonal system with the space group P6₃/m (No. 176). wikipedia.orgmaterialsproject.org This structure is a common motif for early lanthanide trichlorides.

Table 1: Crystallographic Data for Praseodymium(III) Chloride and an Adduct

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Anhydrous PrCl₃ materialsproject.org | Hexagonal | P6₃/m | Not specified in provided results |

Detailed analysis of bond lengths and angles reveals the nature of the coordination environment around the central praseodymium ion. In a homobinuclear Pr(III) complex, the Pr-O bond distances were found to be in the range of 2.301(2) Å to 2.622(2) Å. researchgate.net The coordination geometry of the praseodymium atom in this specific compound is described as a slightly distorted square antiprism. researchgate.net

For anhydrous PrCl₃, the coordination geometry is a nine-coordinate, tricapped trigonal prismatic arrangement. wikipedia.org In the PrCl₃(BrCH₃OC₇H₇NO)₃ adduct, the Pr³⁺ ion is six-coordinated, bonding to three chloride ions and three oxygen ions from the N-oxide groups. researchgate.net This variation in coordination number and geometry, from 6 to 9, highlights the flexibility of the praseodymium ion's coordination sphere, which is heavily influenced by the surrounding ligands and the hydration state.

Table 2: Selected Bond Data for a Pr(III) Complex

| Parameter | Value | Source |

|---|---|---|

| Pr-O Bond Distance Range | 2.301(2) - 2.622(2) Å | researchgate.net |

| Intramolecular Pr-Pr Distance | 4.0711(4) Å | researchgate.net |

Structural Characterization of Praseodymium(III) Coordination Environments

The praseodymium(III) ion exhibits a versatile coordination chemistry, readily forming complexes with various coordination numbers and geometries. sigmaaldrich.com In its hydrated chloride salts, the coordination environment is typically dominated by water molecules. For praseodymium(III) chloride heptahydrate, the structure consists of the [Pr(H₂O)₉]³⁺ complex cation, where nine water molecules are directly bonded to the praseodymium ion, with chloride ions residing in the crystal lattice. wikipedia.org

In adducts with other ligands, the coordination environment can change significantly. The Pr(III) ion in one complex is described as being nine-coordinated by oxygen atoms from six different carboxylate ligands and one water molecule. researchgate.net In another instance, involving N-oxide ligands, the praseodymium ion is six-coordinate, bonded to three ligand oxygen atoms and three chloride ions. researchgate.net The coordination polyhedron can be described as a distorted square antiprism or a tricapped trigonal prism, among other geometries, depending on the specific ligands involved. wikipedia.orgresearchgate.net

Hydration States and Their Structural Implications

Praseodymium(III) chloride exists in both anhydrous (PrCl₃) and hydrated forms (PrCl₃·xH₂O). wikipedia.orgsigmaaldrich.com The number of water molecules in the crystal lattice, or the hydration state, has profound structural implications. The most commonly cited hydrated forms are the hexahydrate and the heptahydrate. nih.govamericanelements.com

Advanced Spectroscopic Investigations of Praseodymium Iii Chloride Hexahydrate Systems

Vibrational Spectroscopy (IR, Raman) for Ligand and Water Coordination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structure of Praseodymium(III) chloride hexahydrate in its solid state and aqueous solutions. These methods provide direct information about the coordination of water molecules (aqua ligands) and chloride ions to the Pr³⁺ center.

In aqueous solutions, the praseodymium ion is known to be hydrated, and Raman studies have identified the primary species as the nona-aqua ion, [Pr(H₂O)₉]³⁺. rsc.org A distinct, strongly polarized Raman band observed at approximately 347 cm⁻¹ is assigned to the totally symmetric stretching mode (the "breathing" mode) of the Pr-O bonds within this hydrated complex. rsc.org The broadness of this band, with a full width at half-height of about 50 cm⁻¹, suggests a distribution of Pr-O bond distances and angles in the hydrated cation. rsc.org

The presence of chloride ions in the solution can lead to the formation of chloro-complexes, which is detectable through changes in the Raman spectra. rsc.org The formation of inner-sphere complexes, where chloride ions displace water molecules in the first coordination sphere, would lead to the appearance of new vibrational bands corresponding to Pr-Cl stretching modes. Studies on similar lanthanide systems in chloride melts, where complex species like [PrCl₆]³⁻ are formed, show characteristic vibrations that can be correlated with the coordination geometry. researchgate.netresearchgate.net In aqueous solutions of praseodymium chloride, the interaction is often weaker, with chloro-complexes diminishing rapidly upon dilution. rsc.org

The vibrational spectra are also sensitive to the water molecules themselves. The stretching and bending vibrations of the O-H bonds in the coordinated water molecules are shifted compared to bulk water, reflecting the strength of the Pr-O bond. In lanthanide chloride solutions, the peak corresponding to the O-H stretching vibration is observed to be narrower compared to pure water, an effect attributed to the structuring of water molecules within the hydration shell of the lanthanide ion. nih.gov

Table 1: Key Raman Vibrational Modes for Hydrated Praseodymium(III)

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Species | Reference |

| Symmetric Stretch | ~347 | ν(Pr-O) breathing mode | [Pr(H₂O)₉]³⁺ | rsc.org |

Electronic Absorption Spectroscopy (UV-Vis, Near-IR)

Electronic absorption spectroscopy in the ultraviolet (UV), visible, and near-infrared (Near-IR) regions is fundamental for understanding the electronic structure of the Pr³⁺ ion. The spectra are characterized by a series of sharp, relatively weak absorption bands corresponding to transitions within the 4f electron shell. researchgate.net Because the 4f electrons are well-shielded by the outer 5s and 5p electrons, the positions of these absorption bands are generally insensitive to the ligand environment. researchgate.netresearchgate.net However, the intensities of certain transitions can be highly sensitive to the coordination chemistry. researchgate.net

The electronic spectrum of Pr³⁺ (a 4f² configuration) arises from the transition of an electron from a lower energy f orbital to a higher energy f orbital. echemi.comquora.com These f-f transitions are formally forbidden by the Laporte selection rule, which results in low molar absorptivities, typically with oscillator strengths on the order of 10⁻⁶. researchgate.net The observed bands are assigned to transitions from the ³H₄ ground state to various excited state multiplets.

Some of the most studied transitions for Pr³⁺ in chloride media include those to the ³P₂, ³P₁, ³P₀, and ¹D₂ states, which typically appear in the blue-green region of the visible spectrum (~440-500 nm). researchgate.net Another significant transition is the ³H₄ → ³F₂ transition, which is known as a "hypersensitive transition." researchgate.netresearchgate.net The intensity of a hypersensitive transition is exceptionally sensitive to small changes in the symmetry and nature of the ligand environment around the Pr³⁺ ion. researchgate.netresearchgate.net For instance, studies in molten alkali chloride melts have shown that the oscillator strength of the ³H₄ → ³F₂ transition decreases as the temperature increases. researchgate.netkisti.re.kr

Ligand-to-metal charge transfer (LMCT) bands, which involve the transfer of an electron from a ligand orbital to a metal 4f orbital, are generally found at higher energies (in the UV region) for lanthanide chlorides. The mixing of these LMCT states with the 4f states can lead to an increase in the intensity of the parity-forbidden f-f transitions. researchgate.net

Table 2: Prominent f-f Absorption Transitions for Praseodymium(III)

| Transition | Approximate Energy (cm⁻¹) | Spectral Region | Notes | Reference |

| ³H₄ → ³F₂ | ~5,200 | Near-IR | Hypersensitive transition | researchgate.net |

| ³H₄ → ³F₃, ³F₄ | ~6,500 | Near-IR | nih.gov | |

| ³H₄ → ¹G₄ | ~9,800 | Near-IR | nih.gov | |

| ³H₄ → ¹D₂ | ~16,900 | Red | nih.gov | |

| ³H₄ → ³P₀ | ~20,700 | Blue-Green | Often used for nephelauxetic studies | researchgate.net |

| ³H₄ → ³P₁ | ~21,300 | Blue-Green | nih.gov | |

| ³H₄ → ³P₂ | ~22,500 | Blue | nih.gov |

The nephelauxetic effect (from Greek, meaning "cloud-expanding") describes the reduction in the interelectronic repulsion between the 4f electrons when a free Pr³⁺ ion is placed in a chemical environment, such as forming a complex with chloride and water. wikipedia.orgnih.gov This reduction is a direct consequence of the delocalization of the metal's f-orbitals onto the ligand orbitals, indicating a degree of covalent character in the Pr-ligand bond. wikipedia.orgnumberanalytics.com The effect causes a shift of the f-f transition energies to lower values (a red shift) compared to the free ion. numberanalytics.com

The magnitude of this effect is quantified by the nephelauxetic parameter, β, which is the ratio of the Racah interelectronic repulsion parameter (or Slater parameters) in the complex to that in the free ion. wikipedia.org The ligand-dependent nature of this effect gives rise to the nephelauxetic series, which for Pr³⁺ follows the general trend: F⁻ > Cl⁻ > O²⁻ ≈ Br⁻. nih.govacs.org This indicates that the chloride ion induces a greater nephelauxetic effect (more covalent character) than the fluoride (B91410) ion. The effect is also influenced by the coordination number, with lower coordination numbers generally leading to a larger reduction in interelectronic repulsion. nih.govacs.org

From the nephelauxetic ratio (β), other parameters like the bonding parameter (b¹/²) can be calculated to further quantify the degree of covalency in the metal-ligand bond. nih.gov The analysis of these parameters from the electronic spectra of Praseodymium(III) chloride hexahydrate provides critical insights into the nature of the chemical bonding, revealing that the interaction is not purely electrostatic as assumed in simple crystal field theory. nih.govwikipedia.org

Luminescence Spectroscopy (Photoluminescence, Excitation Spectra)

Praseodymium(III) is a notable lanthanide ion because it can exhibit luminescence from multiple excited states, leading to complex emission spectra that are highly dependent on the host environment. researchgate.netresearchgate.net Luminescence spectroscopy is used to study the radiative de-excitation pathways of the ion after it has been promoted to an excited state, typically by absorbing UV or visible light.

The visible emission from Pr³⁺ typically originates from two primary metastable levels: the ³P₀ state (at ~20,700 cm⁻¹) and the ¹D₂ state (at ~16,900 cm⁻¹). researchgate.netresearchgate.net

Emission from ³P₀: Transitions from the ³P₀ level result in emission bands in the blue, green, and red regions of the spectrum. Prominent transitions include ³P₀ → ³H₄ (~490 nm), ³P₀ → ³H₆ (~610 nm), and ³P₀ → ³F₄ (~733 nm). researchgate.netresearchgate.net

Emission from ¹D₂: The lower-lying ¹D₂ state gives rise to a strong red emission corresponding to the ¹D₂ → ³H₄ transition (~605-611 nm) and near-infrared emissions. researchgate.netresearchgate.net

Whether emission is observed from ³P₀, ¹D₂, or both depends critically on the energy gap between the ³P₀ and ¹D₂ levels and the phonon energy of the host material. In hosts with high-energy vibrations, such as the O-H vibrations in coordinated water molecules, non-radiative relaxation from ³P₀ to ¹D₂ is very efficient. researchgate.net This process quenches the ³P₀ emission, and only luminescence from the ¹D₂ state is observed. In solid-state matrices with lower phonon energies, emission from both states can often be seen. researchgate.net Furthermore, concentration quenching can affect the ¹D₂ emission, where increasing the concentration of Pr³⁺ ions leads to energy transfer processes that shorten the lifetime of the ¹D₂ state. researchgate.net

Table 3: Major Luminescence Transitions of Praseodymium(III)

| Emitting State | Transition | Approximate Wavelength (nm) | Spectral Region | Reference |

| ³P₀ | ³P₀ → ³H₄ | ~490 | Blue-Green | researchgate.netresearchgate.net |

| ³P₀ | ³P₀ → ³H₆ | ~610 | Orange-Red | researchgate.net |

| ¹D₂ | ¹D₂ → ³H₄ | ~605-611 | Red | researchgate.netresearchgate.net |

| ³P₀ | ³P₀ → ³F₄ | ~733 | Red | researchgate.net |

| ¹D₂ | ¹D₂ → ³H₆ | ~890 | Near-IR | researchgate.net |

| ¹D₂ | ¹D₂ → ³F₂ | ~1060 | Near-IR | researchgate.net |

In many praseodymium complexes, direct excitation into the weak f-f absorption bands is inefficient. A more effective method to induce luminescence is through the "antenna effect," a form of ligand-to-metal energy transfer (LMET). In this process, an organic ligand with strong UV absorption (a chromophore) is excited to its singlet state. It then undergoes intersystem crossing to a lower-energy triplet state. If this ligand triplet state is close in energy to, and slightly above, an excited state of the Pr³⁺ ion (like ³P₀ or ¹D₂), the energy can be efficiently transferred from the ligand to the metal ion, populating the emitting level. researchgate.net

The efficiency and pathway of this energy transfer are highly dependent on the energy of the ligand's triplet state. For Pr³⁺, if the ligand triplet state energy is high enough, it can populate the ³P₀ level, leading to potential emission from both ³P₀ and ¹D₂ (depending on host-related relaxation). If the triplet state energy is lower, it might only be able to transfer energy to the ¹D₂ level, resulting in emission exclusively from this state. researchgate.net While this process is more commonly studied with organic chelates, the principles also apply to understanding how the local environment in Praseodymium(III) chloride hexahydrate influences non-radiative pathways and luminescence efficiency. researchgate.net

Quantum Yield and Luminescence Lifetime Measurements

The luminescence properties of praseodymium(III) ions are characterized by emissions from multiple excited states, primarily the ³P₀ and ¹D₂ levels. mdpi.com The efficiency and dynamics of these emissions, quantified by quantum yield and luminescence lifetime, are highly sensitive to the local environment of the Pr³⁺ ion, including the host matrix and the presence of quenching species.

The quantum yield of Pr³⁺ luminescence is often reported to be low, a consequence of several factors. One significant process is cross-relaxation, where an excited Pr³⁺ ion transfers part of its energy to a neighboring ground-state Pr³⁺ ion, leading to non-radiative decay. mdpi.com For instance, the process Pr³⁺(¹D₂) + Pr³⁺(³H₄) → Pr³⁺(¹G₄) + Pr³⁺(³F₄) is a known quenching pathway. mdpi.com The energy gap between the emissive states and the highest-energy vibrations of surrounding molecules (like the O-H vibrations in water of hydration) also plays a crucial role. A smaller energy gap increases the probability of non-radiative decay through multiphonon relaxation, which significantly quenches the luminescence. For Praseodymium(III) chloride hexahydrate, the six water molecules in the primary coordination sphere act as efficient quenchers due to their high-frequency O-H vibrations, leading to an expected low quantum yield in the hydrated solid state and in aqueous solutions.

Luminescence lifetime (τ) is the average time the Pr³⁺ ion spends in an excited state before returning to the ground state. This parameter is inversely proportional to the sum of radiative and non-radiative decay rates. For Praseodymium(III) chloride hexahydrate, the lifetime is expected to be short due to the high efficiency of non-radiative quenching by water molecules. In studies of other Pr³⁺-doped materials, the lifetime of the ³P₀ level has been observed to decrease as the concentration of Pr³⁺ ions increases, a phenomenon attributed to self-quenching processes like cross-relaxation. nih.gov The measurement of luminescence lifetime can be performed using time-resolved spectroscopy, where the sample is excited with a short pulse of light and the subsequent decay of the emission intensity is monitored over time. nih.gov

The luminescence of Pr³⁺ can be observed in both the visible and near-infrared (NIR) regions. The specific transitions depend on which excited states are populated and their subsequent radiative decay paths to lower energy levels.

Table 1: Key Luminescence Transitions of the Pr³⁺ Ion

| Emitting State | Transition | Approximate Emission Wavelength (nm) | Spectral Region |

|---|---|---|---|

| ³P₀ | ³P₀ → ³H₄ | 490 | Blue-Green |

| ³P₀ | ³P₀ → ³H₆ | 610 | Orange-Red |

| ³P₀ | ³P₀ → ³F₂ | 645 | Red |

| ¹D₂ | ¹D₂ → ³H₄ | 605 | Orange-Red |

| ¹D₂ | ¹D₂ → ³H₅ | 890 | Near-Infrared |

| ¹D₂ | ¹D₂ → ³F₃, ³F₄ | ~1060 | Near-Infrared |

This table presents typical emission bands for the Pr³⁺ ion. The exact peak positions can vary depending on the host material. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy of Praseodymium(III) chloride hexahydrate in solution is dominated by the paramagnetic nature of the Pr³⁺ ion. illinois.edu The Pr³⁺ ion has a 4f² electron configuration with unpaired electrons, which generates a strong local magnetic field. This field significantly influences the NMR signals of nearby nuclei, such as the ¹H and ¹⁷O of the water ligands and solvent molecules. youtube.comnih.gov

The primary consequences of the paramagnetic center on the NMR spectrum are substantial shifts in resonance frequencies and extreme line broadening. mdpi.comacs.org

Paramagnetic Shifts: The interaction between the unpaired electrons of Pr³⁺ and the surrounding nuclei causes large shifts in the NMR signals, known as paramagnetic or hyperfine shifts. These shifts can be several hundred parts per million (ppm) away from the typical diamagnetic chemical shift range. illinois.edu The total paramagnetic shift is a sum of two components: the contact (or scalar) shift, which arises from the delocalization of unpaired electron spin density onto the observed nucleus, and the pseudocontact (or dipolar) shift, which results from the through-space dipolar interaction between the electron and nuclear magnetic moments. illinois.edu

Line Broadening: The fluctuating magnetic field generated by the relaxing unpaired electrons of the Pr³⁺ ion provides a powerful mechanism for nuclear spin relaxation. youtube.com This leads to a dramatic shortening of the transverse relaxation time (T₂), resulting in very broad NMR signals. acs.org The broadening effect is so pronounced that nuclei in the first coordination sphere—the six water molecules directly bound to the Pr³⁺ in the hexahydrate complex—are often rendered undetectable, creating a "blind" sphere around the ion. illinois.edu Signals from nuclei in the second and subsequent solvation shells are also broadened, though to a lesser extent.

These effects make obtaining high-resolution NMR spectra of Praseodymium(III) chloride solutions challenging. The significant line broadening can obscure fine structural details like spin-spin coupling. acs.org However, the paramagnetic properties can also be exploited. The large spectral dispersion caused by paramagnetic shifts can simplify otherwise crowded spectra, and the magnitude of the pseudocontact shift and the relaxation enhancement can provide valuable structural information, such as metal-nucleus distances. illinois.edunih.gov

Table 2: Effects of Paramagnetic Pr³⁺ on Solution-State NMR Spectra

| Effect | Description | Primary Cause | Consequence for PrCl₃·6H₂O Solution |

|---|---|---|---|

| Paramagnetic Shift | Large displacement of NMR resonance frequencies from their standard diamagnetic positions. | Hyperfine interaction between unpaired f-electrons and nuclear spins. | ¹H signal of water is significantly shifted from ~4.7 ppm. |

| Line Broadening | Increase in the width of NMR signals, leading to loss of resolution. | Enhanced nuclear spin relaxation (shortened T₂) due to fluctuating local magnetic fields from the Pr³⁺ ion. | Signals from coordinated water molecules are often too broad to be observed. Solvent signals are broadened. |

| Paramagnetic Relaxation Enhancement (PRE) | Acceleration of both longitudinal (T₁) and transverse (T₂) nuclear relaxation rates. | Dipolar coupling with the large magnetic moment of the unpaired electrons. | Provides a mechanism for probing distances between the Pr³⁺ ion and nuclei in the solution. youtube.com |

Mass Spectrometry Techniques (e.g., DART) for Molecular Characterization

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. nih.gov DART is considered a "soft" ionization method, meaning it imparts less energy to the analyte, which helps to minimize fragmentation and preserve the molecular ion. acdlabs.comyoutube.com The DART process involves exposing the sample to a heated stream of metastable gas, typically helium or nitrogen. nih.gov This excited gas desorbs and ionizes analyte molecules from the surface, which are then drawn into the mass spectrometer for analysis.

The direct analysis of non-volatile, inorganic salts like Praseodymium(III) chloride hexahydrate by conventional DART-MS presents a challenge because the technique is primarily designed for more volatile organic compounds. The thermal desorption provided by the standard heated gas stream in a DART source is often insufficient to volatilize inorganic salts. nih.gov

To analyze such compounds, modifications to the DART setup are necessary. One successful approach involves coupling DART with a high-temperature thermal desorption unit. rsc.org For example, techniques like Joule-heating thermal desorption (JHTD) use a resistively heated wire to achieve very high temperatures (up to 750 °C) rapidly. nih.govresearchgate.net A solution of the inorganic salt can be deposited on the wire, and the rapid heating pulse desorbs the inorganic species into the DART gas stream for ionization and subsequent mass analysis. This approach has been successfully applied to the detection of inorganic oxidizer salts like chlorates and nitrates. rsc.orgresearchgate.net

For Praseodymium(III) chloride hexahydrate, a JHTD-DART-MS analysis would likely proceed as follows:

The hydrated salt would first lose its water molecules upon initial heating.

At higher temperatures, the anhydrous PrCl₃ would be desorbed.

In the DART ion source, ionization would occur. In negative ion mode, adducts such as [PrCl₄]⁻ might be formed and detected. In positive ion mode, depending on the source conditions, species like [PrCl₂]⁺ could potentially be observed. In-source collision-induced dissociation (CID) can be used to control the fragmentation of clusters and optimize the signal for specific ions. researchgate.net

Table 3: Principles of DART-MS for Inorganic Salt Analysis

| Step | Process | Description for PrCl₃·6H₂O |

|---|---|---|

| 1. Sample Introduction | The sample is placed in the path of the DART gas stream. | A small amount of solid PrCl₃·6H₂O or a solution deposited on a surface (e.g., a nichrome wire for JHTD). researchgate.net |

| 2. Desorption | Energy is applied to volatilize the analyte from the surface. | Requires high-temperature assistance (e.g., JHTD) to overcome the high lattice energy of the salt. rsc.org Dehydration would occur first, followed by desorption of praseodymium chloride species. |

| 3. Ionization | Metastable helium or nitrogen atoms initiate a series of gas-phase reactions that ionize the desorbed analyte. | Ionization occurs at atmospheric pressure. The process is soft, aiming to produce ions related to the parent molecule with minimal fragmentation. nih.govgetenviropass.com |

| 4. Mass Analysis | Ions are guided into the mass spectrometer and separated based on their mass-to-charge (m/z) ratio. | A time-of-flight (ToF) analyzer is commonly used to detect the generated ions, such as [PrCl₂]⁺ or [PrCl₄]⁻. |

Theoretical and Computational Chemistry Approaches to Praseodymium Iii Chloride Hexahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of lanthanide complexes, offering a balance between computational cost and accuracy. rsc.org For Praseodymium(III) chloride hexahydrate, DFT calculations can elucidate the nature of the bonding between the Pr³⁺ ion and the water and chloride ligands, as well as predict its electronic properties.

The band gap is a crucial electronic property that determines the optical and electrical characteristics of a material. In the context of Praseodymium(III) chloride hexahydrate, which is an insulating salt, a large band gap would be expected. DFT calculations can predict this band gap by determining the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).

For lanthanide compounds, the choice of the exchange-correlation functional within DFT is critical, as standard functionals like the Generalized Gradient Approximation (GGA) often underestimate the band gap. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, or methods like DFT+U (where U is a Hubbard-like term to account for strong on-site Coulomb interaction of the f-electrons), are generally required for more accurate predictions. researchgate.net

Studies on other chloride-based perovskites and nanocrystals have demonstrated the utility of DFT in band gap engineering. nih.govrsc.orgrsc.org For Praseodymium(III) chloride hexahydrate, the calculated band gap would represent the energy required to excite an electron from an occupied state (likely of ligand character) to an unoccupied state (potentially a Pr 5d or 6s orbital). The f-f transitions of the Pr³⁺ ion, which are responsible for its characteristic color, occur within this band gap.

| Compound | Computational Method | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| LiMgCl₃ | GGA-PBE | 4.0 | nih.gov |

| LiBeCl₃ | GGA-PBE | 2.388 | nih.gov |

| Cs₂NaIrCl₆ | TB-mBJ | 1.927 | nih.gov |

| GaGeCl₃ | HSE06 | 1.632 | rsc.org |

Molecular orbital (MO) analysis derived from DFT calculations provides a detailed picture of the bonding interactions within Praseodymium(III) chloride hexahydrate. The analysis would reveal the extent of covalent character in the Pr-O bonds of the coordinated water molecules. While lanthanide bonding is predominantly ionic, a degree of orbital mixing between the Pr orbitals (5d, 6s, 6p) and the oxygen 2p orbitals of the water ligands is expected. The 4f orbitals of praseodymium are generally considered to be core-like but can participate to a smaller extent in bonding. wikipedia.org

Natural Bond Orbital (NBO) analysis is a common technique applied to the DFT results to quantify the nature of the bonding. bohrium.com It can provide information on the charge distribution, confirming the +3 oxidation state of praseodymium, and detail the donor-acceptor interactions between the lone pairs of the ligand atoms and the vacant orbitals of the metal center. In related Pr(IV) complexes, NBO analysis has been used to confirm the oxidation state through parameters like unpaired spin density. bohrium.com

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules and is widely used to simulate UV-Vis absorption spectra. jocpr.comscispace.com For Praseodymium(III) chloride hexahydrate, TD-DFT can be used to predict the energies of the f-f transitions of the Pr³⁺ ion, which are responsible for its characteristic absorption bands in the visible spectrum.

The TD-DFT approach has been shown to be reliable for calculating the spectroscopic properties of many transition metal and lanthanide complexes. jocpr.comacs.org The calculations would involve determining the vertical excitation energies from the ground electronic state to various excited states. These transitions are formally Laporte-forbidden (parity-forbidden) but gain intensity through mechanisms such as vibronic coupling or slight distortions from perfect centrosymmetric geometry.

While specific TD-DFT studies on Praseodymium(III) chloride hexahydrate are sparse, the methodology has been successfully applied to other lanthanide systems to understand their photophysical pathways, including ligand-to-metal charge transfer (LMCT) states. scispace.combohrium.com For Pr³⁺, the focus would be on accurately modeling the energies of the excited states arising from the 4f² electronic configuration (e.g., ³H₄ → ³P₂, ³P₁, ³P₀, ¹D₂).

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govrug.nl For Praseodymium(III) chloride hexahydrate, MD simulations are particularly insightful for understanding its behavior in aqueous solution.

A study on the hydration of lanthanide chloride salts, including those of La³⁺, Gd³⁺, and Er³⁺, using a combination of quantum chemical calculations and classical MD simulations, provides a framework for understanding Pr³⁺ hydration. nih.gov These simulations can reveal the structure of the hydration shells around the Pr³⁺ ion, including the coordination number and the arrangement of water molecules. For early lanthanides like praseodymium, a coordination number of nine is often observed in aqueous solution, with the water molecules arranged in a tricapped trigonal prismatic geometry. nih.gov

MD simulations can also provide information on the dynamics of the system, such as the exchange rate of water molecules between the first and second hydration shells and the mobility of the chloride counter-ions. nih.gov The simulations show that for early lanthanides, the chloride ions are typically found in the second solvation shell, especially at lower concentrations. nih.gov In the solid state, MD simulations could be used to study phenomena such as phase transitions, thermal expansion, and the dynamics of the water molecules within the crystal lattice.

Crystal Field Theory and Ligand Field Parameterization

Crystal Field Theory (CFT) and its more sophisticated extension, Ligand Field Theory, provide a model for understanding the splitting of the electronic states of a central metal ion due to the electrostatic field created by the surrounding ligands. For Praseodymium(III) chloride hexahydrate, CFT can be used to rationalize the observed f-f transition energies.

The crystal field lifts the degeneracy of the free-ion energy levels of Pr³⁺ (with a 4f² configuration). The magnitude of this splitting depends on the symmetry of the coordination environment and the strength of the crystal field. In the case of [Pr(H₂O)₆]Cl₃, the local symmetry around the Pr³⁺ ion is crucial.

The effects of the crystal field are quantified by a set of crystal field parameters (CFPs). These parameters can be determined empirically by fitting them to experimentally observed energy levels from absorption and luminescence spectra. A study on Pr³⁺ doped into a K₂LaCl₅ host crystal provides a relevant example. researchgate.net In that work, the experimental energy level scheme of the Pr³⁺ ion was simulated using a phenomenological crystal field model, yielding a set of free-ion and crystal field parameters. researchgate.net Despite the approximate C₂ᵥ point symmetry used in the model, a good agreement with experimental data was achieved. researchgate.net

| Parameter Type | Value (cm⁻¹) | |

|---|---|---|

| Free-Ion Parameters | F² | 68613 |

| F⁴ | 49717 | |

| F⁶ | 33161 | |

| ζ₄f | 741 | |

| Crystal Field Parameters (C₂ᵥ symmetry) | B²₀ | 156 |

| B²₂ | -158 | |

| B⁴₀ | -584 | |

| B⁴₂ | -356 | |

| B⁴₄ | 856 | |

| B⁶₀ | -1345 | |

| B⁶₂ | 293 | |

| B⁶₄ | -214 | |

| B⁶₆ | 145 |

These parameters are invaluable for predicting the magnetic and optical properties of the material and provide a quantitative measure of the interaction between the Pr³⁺ ion and its chloride and water ligands.

Solution Chemistry and Coordination Complex Formation of Praseodymium Iii Species

Hydrolysis Behavior and Speciation in Aqueous Solutions

In aqueous solutions, the praseodymium(III) ion, typically present as the aqua ion [Pr(H₂O)₉]³⁺, undergoes hydrolysis, a reaction with water that results in the formation of various hydroxo species and a decrease in the solution's pH. homescience.netwebelements.com The extent of hydrolysis is dependent on factors such as pH, the concentration of the praseodymium ion, and the ionic medium. iaea.orgjmcs.org.mx The process begins with the formation of the mononuclear species, Pr(OH)²⁺. iaea.orgscielo.org.mx

Studies have been conducted to determine the hydrolysis constants, which quantify the stability of these hydroxo complexes. Spectrophotometric and potentiometric titrations are common methods for these determinations. jmcs.org.mxresearchgate.net For instance, in a 2M NaCl medium at 303 K, the first hydrolysis constant (log*β₁) for the formation of Pr(OH)²⁺ has been reported with consistent values from different analytical methods. jmcs.org.mx As the conditions change, more complex polynuclear species can form, such as Pr₂(OH)₂⁴⁺, Pr₂(OH)₅⁺, and Pr₃(OH)₅⁴⁺, particularly at higher concentrations and temperatures. iaea.org The presence of other ions in the solution, such as chloride, can also influence the hydrolysis equilibrium. researchgate.netiaea.org

The hydrolysis of Pr(III) is a critical factor in its aqueous chemistry, as the formation of insoluble praseodymium(III) hydroxide, Pr(OH)₃, can occur upon the addition of a base like sodium hydroxide, or with a sufficient increase in pH. homescience.netwebelements.compilgaardelements.com

Table 1: First Hydrolysis Constants for Pr(III) Ion This table presents experimentally determined values for the first hydrolysis constant of the Praseodymium(III) ion under specified conditions.

| Constant | Value | Conditions | Method | Source |

|---|---|---|---|---|

| logβ₁ | -8.94 ± 0.03 | 2M NaCl, 303 K | Spectrophotometry (SQUAD program) | jmcs.org.mx |

| logβ₁ | -8.77 ± 0.03 | 2M NaCl, 303 K | Spectrophotometry (Graphical method) | jmcs.org.mx |

| log Ksp | -23.00 ± 0.09 | 2 M NaCl, 303 K | Radiochemical | researchgate.net |

| log*β₁ | -8.66 ± 0.09 | 2 M NaCl, 303 K | Radiochemical | researchgate.net |

Complexation with Organic and Inorganic Ligands

Praseodymium(III) ions readily form complexes with a wide array of both inorganic and organic ligands. The formation of these complexes is a key aspect of its chemistry, influencing its solubility, reactivity, and spectroscopic properties.

With inorganic ligands, aqueous solutions of praseodymium(III) chloride can be used to synthesize insoluble praseodymium(III) compounds. For example, the addition of potassium phosphate (B84403) or sodium fluoride (B91410) to a PrCl₃ solution yields precipitates of praseodymium(III) phosphate (PrPO₄) and praseodymium(III) fluoride (PrF₃), respectively. wikipedia.org The chloride ion itself can act as a ligand, forming chloro-complexes in solution. researchgate.net Praseodymium metal also reacts directly with all stable halogens to form the corresponding trihalides. webelements.comwikipedia.org

The complexation of Pr(III) with organic ligands is extensive. It forms stable complexes with various chelating agents containing oxygen and nitrogen donor atoms. Examples include:

Carboxylic acids: D-gluconic acid and tartaric acid form multiple complex species in solution across a wide pH range. researchgate.netnih.gov For these ligands, complexation involves not only the carboxylate group but also deprotonated hydroxyl groups. researchgate.net

Heterocyclic compounds: Ligands such as niacin and 8-hydroxyquinoline (B1678124) coordinate with Pr(III) to form stable complexes. researchgate.net

β-diketonates: These ligands form neutral, monomeric complexes that are often used to study the luminescent and magnetic properties of praseodymium. mdpi.com

Biomolecules: The biomass of organisms like the cyanobacterium Arthrospira platensis can effectively remove Pr(III) ions from aqueous solutions through biosorption, a process involving complexation with functional groups on the cell surface. mdpi.com

Thermodynamic Stability and Formation Constants

The strength of the interaction between a metal ion and a ligand is quantified by the stability constant (or formation constant), β. wikipedia.org A higher stability constant indicates a stronger interaction and a more stable complex. The thermodynamics of complex formation, including enthalpy (ΔH°) and entropy (ΔS°) changes, provide insight into the nature of the bonding. wikipedia.org

For lanthanide complexes, stability generally increases across the series as the ionic radius decreases (the "lanthanide contraction"). ias.ac.in Praseodymium complexes typically follow this trend, showing intermediate stability compared to other lanthanides. For example, the stability of trivalent lanthanide complexes with 1-(3-aryl-5-hydroxy 4-isoxazolylazo) 4-sulphonic acid follows the order: Yb(III) > Dy(III) > Sm(III) > Nd(III) > Pr(III) > La(III). ias.ac.in A similar trend is observed for complexes with the complexing agent EDTA, where the stability order is Dy > Nd > Pr. mdpi.com

A significant factor influencing thermodynamic stability is the chelate effect . This refers to the observation that complexes formed with polydentate (chelating) ligands are markedly more stable than those formed with a chemically similar set of monodentate ligands. libretexts.org This enhanced stability is primarily due to a more favorable entropy change upon formation of the chelate complex. libretexts.org

| Ligand | Complex Species | log β | Source |

|---|---|---|---|

| Chloride (Cl⁻) | [PrCl]²⁺ | 0.19 ± 0.12 | researchgate.net |

| Tartaric Acid (Tar) | [Pr(Tar)]⁺ | 5.88 | nih.gov |

| [Pr(Tar)₂]⁻ | 9.84 | nih.gov |

Inner-Sphere vs. Outer-Sphere Complexation

The formation of a complex in solution can occur through two primary mechanisms: inner-sphere and outer-sphere complexation.

Inner-sphere complexes (or contact complexes) involve the displacement of water molecules from the ion's primary hydration shell and the formation of a direct covalent or ionic bond between the central metal ion and the ligand. researchgate.net

Outer-sphere complexes (or solvent-separated complexes) are formed when the metal ion and the ligand are separated by at least one layer of solvent (water) molecules. researchgate.netiaea.org The association is primarily electrostatic and generally weaker than inner-sphere bonding. researchgate.net

The distinction is crucial as the mechanism affects the thermodynamics and kinetics of complex formation. york.ac.uk For lanthanides, thermodynamic data for complexation with ligands like halates and haloacetates have been analyzed to estimate the relative contributions of each type. iaea.org This analysis indicates that as the basicity (pKa) of the ligand's conjugate acid increases, the tendency for inner-sphere complexation also increases. iaea.org The transition between inner- and outer-sphere coordination can be influenced by factors such as pH and the nature of the ligand, as has been observed in studies of other lanthanide complexes with hydroxy-carboxylic acids. researchgate.net

Lewis Acidity and Acid-Base Adduct Formation

In the context of Lewis acid-base theory, Praseodymium(III) chloride is classified as a Lewis acid, meaning it is an electron-pair acceptor. wikipedia.orgwikipedia.org According to the Hard and Soft Acids and Bases (HSAB) concept, the Pr³⁺ ion is considered a "hard" acid due to its high positive charge density and small size. wikipedia.orgmdpi.com This classification predicts that it will preferentially form stable bonds with "hard" Lewis bases, which are typically small, highly electronegative donor atoms like oxygen and fluoride.

This Lewis acidic character is demonstrated by its ability to form stable acid-base adducts. A well-documented example is the reaction of PrCl₃ with potassium chloride (KCl) to form the complex K₂PrCl₅. wikipedia.orgwikipedia.org In this reaction, the chloride ions from KCl act as Lewis bases, donating electron pairs to the Lewis acidic praseodymium center to form a more complex anionic species, [PrCl₅]²⁻.

Solvent Effects on Coordination Geometry and Solution Dynamics

The solvent plays a critical role in defining the coordination environment of the Pr³⁺ ion. In aqueous solution, water molecules are the primary ligands, forming a hydration shell. However, changes in the solvent composition or concentration can lead to significant structural alterations.

When an aqueous solution of praseodymium(III) chloride is concentrated by evaporation, a noticeable color change from pale green to a more intense yellow-green occurs. This suggests a change in the coordination sphere of the Pr³⁺ ion, possibly due to a reduction in the number of coordinated water molecules or the direct coordination of chloride ions into the inner sphere. homescience.net

The steric bulk of solvent molecules can also dictate the coordination number and geometry. Space-demanding solvents can lead to complexes with lower coordination numbers than typically observed with less bulky solvents like water. nih.gov Studies on different lanthanides have shown that the choice of solvent can direct the final coordination symmetry and even the dimensionality of coordination polymers. researchgate.net For example, in non-aqueous environments, Nd³⁺ complexes often incorporate solvent molecules to achieve higher coordination numbers (≥8), while the smaller Dy³⁺ ion may maintain a lower, more consistent coordination number, a principle that highlights the interplay between the specific lanthanide ion and the solvent environment. acs.org

Solid State Phenomena and Advanced Material Aspects of Praseodymium Iii Chloride Hexahydrate

Phase Transitions and Polymorphism Studies

The ability of Praseodymium(III) chloride hexahydrate to exist in different crystalline forms (polymorphism) and transition between phases is fundamental to its material properties.

The thermal treatment of Praseodymium(III) chloride hexahydrate induces a series of phase transitions, primarily involving dehydration and hydrolysis, ultimately leading to the formation of praseodymium oxides. Studies utilizing techniques like X-ray diffraction (XRD) on samples calcined at various temperatures reveal a distinct sequence of solid-state transformations. researchgate.net

The process begins with the hexahydrate form, [PrCl₂(H₂O)₆]Cl. iucr.org As the temperature increases, the compound undergoes transitions to intermediate phases. Research indicates the formation of praseodymium dihydroxychloride (Pr(OH)₂Cl) as a key intermediate before it converts to praseodymium oxychloride (PrOCl). researchgate.net Further heating leads to the final transition to praseodymium oxides, with the specific oxide phase depending on the final temperature and atmosphere. researchgate.net For instance, in an air atmosphere, calcination at 765 °C results in the formation of PrOCl, while at 1000 °C and 1300 °C, phases of praseodymium oxide are observed. researchgate.net

While pressure is a fundamental thermodynamic variable known to induce structural phase transitions in many materials, including other praseodymium compounds like PrAlO₃, specific studies detailing the pressure-induced transformations of Praseodymium(III) chloride hexahydrate are not extensively reported in the available scientific literature. researchgate.net Such studies would typically involve techniques like diamond anvil cells coupled with synchrotron X-ray diffraction to observe changes in the crystal lattice under high-pressure conditions.

Polymorph selection is a critical aspect of chemical process development, where factors like solvent, temperature, and supersaturation can dictate which crystal form is produced. researchgate.net For the rare-earth chloride hydrates, a comprehensive crystallographic study has established a uniform structural dataset. iucr.org This research shows that praseodymium, along with other heavier lanthanides, crystallizes as a hexahydrate. iucr.org The determined structure is a monomeric complex with the formula [PrCl₂(H₂O)₆]Cl, where six water molecules and two chloride ions are directly coordinated to the praseodymium ion in the inner sphere. iucr.org

While general principles of crystallization dictate that varying conditions can lead to different polymorphs, specific research into alternative polymorphic forms of Praseodymium(III) chloride hexahydrate is not prominent. researchgate.net This suggests that the known monomeric hexahydrate structure is the most thermodynamically stable form under typical crystallization conditions.

Thermal Decomposition Pathways and Stability Analysis

The thermal stability and decomposition pathway of PrCl₃·6H₂O are crucial for its application in high-temperature processes like molten salt electrolysis. researchgate.net Thermal analysis techniques provide detailed insights into this process, which involves multi-step dehydration and hydrolysis.

Thermogravimetric analysis (TGA) of Praseodymium(III) chloride hexahydrate reveals a complex, multi-stage decomposition process when heated in an air atmosphere. The entire process involves significant mass loss corresponding to the release of water (H₂O) and hydrogen chloride (HCl). researchgate.net

One detailed study identified four main stages of mass loss:

Stage 1 (45–157 °C): A mass loss of approximately 20.3% is attributed to the release of four water molecules and the formation of an intermediate dihydrate.

Stage 2 (157–234 °C): A further mass loss of 20.2% occurs. This complex stage involves the release of the remaining two water molecules and the simultaneous initiation of hydrolysis, leading to the evolution of HCl gas and the formation of praseodymium dihydroxychloride (Pr(OH)₂Cl).

Stage 3 (234–370 °C): A smaller mass loss of 4.9% corresponds to the conversion of Pr(OH)₂Cl into praseodymium oxychloride (PrOCl).

Stage 4 (370–765 °C): A final mass loss of 4.7% is observed, resulting in the complete conversion to PrOCl. researchgate.net

| Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species | Solid Product |

| 1 | 45–157 | 20.26 | 20.3 | H₂O | PrCl₃·2H₂O |

| 2 | 157–234 | 20.57 | 20.2 | H₂O, HCl | Pr(OH)₂Cl |

| 3 | 234–370 | 5.07 | 4.9 | H₂O | PrOCl |

| 4 | 370–765 | 5.07 | 4.7 | - | PrOCl |

| Data sourced from Hu et al. (2018). researchgate.net |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used in conjunction with TGA to identify the thermal nature of the transitions (endothermic or exothermic). The thermal decomposition of PrCl₃·6H₂O shows several endothermic peaks corresponding to the mass loss stages. researchgate.net

An intense endothermic peak is observed around 121 °C, corresponding to the initial major dehydration step (loss of water of crystallization).

Additional endothermic events are seen at approximately 174 °C and 234 °C. These peaks are associated with the complex processes of final dehydration and concurrent hydrolysis, where PrCl₃ reacts with water to form intermediates like Pr(OH)₂Cl and then PrOCl. researchgate.net These endothermic peaks confirm that energy is absorbed during each stage of the decomposition, which is characteristic of dehydration and bond-breaking reactions. researchgate.net Comprehensive thermal analysis studies on various rare earth chloride hydrates confirm that the process is a combination of dehydration and hydrolysis, especially for the lighter lanthanides. urfu.ruresearchgate.net

Research on Magnetic Properties and Mechanisms

The magnetic characteristics of praseodymium compounds, including Praseodymium(III) chloride hexahydrate, are dictated by the behavior of the 4f electrons of the Pr³⁺ ion. These properties are a result of a delicate interplay between the ion's intrinsic magnetic moment, the influence of the surrounding crystal lattice, and interactions between adjacent ions.

Ground State Magnetic Behavior

The magnetic ground state of the praseodymium(III) ion is ³H₄ (g = 4/5). mdpi.com In many of its compounds, praseodymium is paramagnetic at temperatures above 1 K. americanelements.com Specifically for elemental praseodymium, experimental evidence points to the absence of ordered magnetism, which is attributed to a singlet crystal-field (CF) ground state of the Pr 4f² configuration that is energetically well-separated from excited magnetic doublets. arxiv.org This means that the energy stabilization gained from the crystal field effect, which favors a non-magnetic state, is greater than the energy that would be gained from interatomic exchange interactions that favor a magnetically ordered state. arxiv.org

In the solid state, such as in praseodymium(III) complexes, the magnetic behavior is consistent with a magnetically uncoupled Pr³⁺ ion in the ³H₄ ground state. mdpi.com Magnetic measurements on various Pr(III) complexes at 300 K show χₘT values that are in the range of the theoretical value of 1.60 cm³·mol⁻¹·K for an uncoupled Pr(III) ion. mdpi.com However, studies on single crystals of praseodymium have revealed that while it is not magnetically ordered, a large magnetic moment can be induced by an external magnetic field. aps.org At extremely low temperatures, in the millikelvin range, the nuclear moments of Pr can order, but the 4f electron shell shows no evidence of magnetism. arxiv.org

Table 1: Magnetic Properties of Praseodymium(III) Ion

| Property | Value/Description | Source(s) |

|---|---|---|

| Ground State Term | ³H₄ | mdpi.com |

| Theoretical χₘT Value | 1.60 cm³·mol⁻¹·K | mdpi.com |

| Typical Behavior | Paramagnetic above 1 K | americanelements.com |

| Ground State Nature | Singlet crystal-field ground state | arxiv.org |

| Ordering | Generally non-magnetic due to crystal field effects, but can be induced by a magnetic field. | arxiv.orgaps.org |

Crystal Field Effects on Magnetic Anisotropy

Crystal field (CF) effects play a dominant role in the magnetic properties of praseodymium systems. aps.org The electric field generated by the surrounding ligands (in this case, water molecules and chloride ions) lifts the degeneracy of the 4f electronic states of the Pr³⁺ ion. This splitting of energy levels is fundamental to its magnetic behavior, often resulting in a non-magnetic singlet ground state. arxiv.org

This phenomenon is the primary reason why monocrystalline praseodymium does not exhibit magnetic ordering under normal conditions. aps.org The interaction between the crystal field and the 4f electrons also leads to a significant magnetic anisotropy. aps.orgaps.org This means that the magnetic response of the material is highly dependent on the direction of an applied external magnetic field. aps.org The anisotropy arises because the crystal field creates preferential directions for the alignment of the magnetic moment. aps.org As the temperature decreases, the magnetic ordering of Pr atoms can increase this magnetic anisotropy, making it more difficult for the magnetic moment to rotate towards an external field. aps.org

Exchange Interactions in Praseodymium Systems

Exchange interactions refer to the quantum mechanical coupling between the magnetic moments of neighboring ions. In praseodymium systems, these intersite exchange interactions are typically insufficient to overcome the crystal field effects that stabilize the non-magnetic singlet ground state. arxiv.org While exchange interactions favor a magnetically ordered state, the energy gain from this ordering is smaller than the stabilization provided by the crystal field. arxiv.org

Theoretical studies on the exchange coupling between paramagnetic metal ions and radical ligands show that these interactions are often much stronger than superexchange interactions. mdpi.com In the context of materials like transition metal dihalides, first-principles calculations are used to determine the magnetic exchange interactions, which can be long-range and complex. aps.org For praseodymium itself, ab-initio theory demonstrates that the calculated intersite exchange interactions are not strong enough to close the crystal field gap and induce a magnetic state. arxiv.org However, in some uranium-based complexes, which also involve f-orbitals, antiferromagnetic exchange coupling has been observed, with the strength of the interaction depending on the specific ligands. researchgate.net

Optical Properties and Their Underlying Mechanisms

Praseodymium(III) chloride hexahydrate, like many lanthanide compounds, possesses interesting optical properties, particularly luminescence. These properties stem from electronic transitions within the shielded 4f orbitals of the Pr³⁺ ion.

Luminescence in Functional Materials

The Pr³⁺ ion is notable for its ability to emit light from multiple excited states, primarily ³P₀, ¹D₂, and ¹G₄, leading to a complex emission spectrum with sharp, line-like bands from the visible to the near-infrared (NIR) region. tripod.comresearchgate.net This multi-level emission makes praseodymium-based materials candidates for applications such as white-light emitting phosphors. tripod.comresearchgate.net

The luminescence spectrum of Pr³⁺ can include radiative transitions originating from the ³P₀ level at approximately 490 nm, 610 nm, and 645 nm. researchgate.net Simultaneously, emission from the ¹D₂ state can be observed at around 605-606 nm and in the infrared at 890 nm and 1060 nm. tripod.comresearchgate.net The infrared emission around 1060 nm could also be attributed to the ¹G₄ → ³H₄ transition. researchgate.net The efficiency of emission from any given level is highly dependent on the energy gap to the next lower-lying level; a larger gap generally results in more efficient luminescence. tripod.com However, the emission properties of Pr(III) complexes have been studied less extensively than those of Europium(III) and Terbium(III) because the energy gaps for its emitting states are relatively small, making it susceptible to quenching. researchgate.net

Table 2: Key Luminescence Transitions of Praseodymium(III) Ion

| Emitting State | Transition | Approximate Wavelength (nm) | Region | Source(s) |

|---|---|---|---|---|

| ³P₀ | ³P₀ → ³H₄ | 490 | Visible (Blue-Green) | researchgate.net |

| ³P₀ | ³P₀ → ³H₆ | 610 | Visible (Orange-Red) | researchgate.net |

| ³P₀ | ³P₀ → ³F₂ | 645 | Visible (Red) | researchgate.net |

| ¹D₂ | ¹D₂ → ³H₄ | 605 - 606 | Visible (Orange-Red) | tripod.comresearchgate.net |

| ¹D₂ | ¹D₂ → ³H₅ | 890 | Near-Infrared (NIR) | tripod.com |

| ¹D₂ / ¹G₄ | ¹D₂ → ³F₄ / ¹G₄ → ³H₄ | 1060 | Near-Infrared (NIR) | tripod.comresearchgate.net |

Antenna Effect and Ligand Sensitization in Luminescent Complexes

The 4f–4f transitions of lanthanide ions like Pr³⁺ are parity-forbidden, which results in very low light absorption efficiency. psu.edu To overcome this, a process known as the "antenna effect" or ligand sensitization is employed. mdpi.compsu.edu In this mechanism, an organic ligand with a strong absorption band (a chromophore) is coordinated to the Pr³⁺ ion. psu.edu

This "antenna" ligand absorbs incident light (typically UV) and is promoted to an excited singlet state. It then undergoes intersystem crossing to a lower-energy triplet state. From this triplet state, the energy is transferred intramolecularly to an excited state of the central Pr³⁺ ion. psu.edu The Pr³⁺ ion then relaxes to its ground state by emitting its characteristic line-like luminescence. mdpi.compsu.edu This process greatly enhances the luminescence emission of the lanthanide ion. mdpi.com The effectiveness of this energy transfer depends on the energy level of the ligand's triplet state relative to the excited states of the Pr³⁺ ion. tripod.com The presence of coordinated solvent molecules, such as methanol (B129727) or water, can quench this luminescence through non-radiative relaxation processes involving O-H vibrations. mdpi.com

Advanced Research Applications in Materials Science Utilizing Praseodymium Iii Chloride Hexahydrate

Precursor Role in Functional Material Synthesis

Praseodymium(III) chloride hexahydrate is a fundamental starting material for the creation of a wide array of praseodymium-based functional materials. Its solubility and reactivity make it an ideal precursor for synthesizing more complex compounds such as oxides, phosphates, and fluorides through various chemical reactions. wikipedia.orgwikipedia.org These synthesized materials are then utilized in applications ranging from pigments in ceramics to components in magnetic materials. aemree.com

One notable application is in the synthesis of praseodymium hydroxide and praseodymium oxide (Pr₆O₁₁) nanorods. This process involves the reaction of praseodymium chloride with a potassium hydroxide solution, followed by hydrothermal treatment to yield hydroxide nanorods. These can then be converted to oxide nanorods through calcination. csu.edu.au Furthermore, aqueous solutions of praseodymium(III) chloride can be used to precipitate insoluble praseodymium(III) compounds like praseodymium(III) phosphate (B84403) (PrPO₄) and praseodymium(III) fluoride (B91410) (PrF₃) by reacting it with potassium phosphate and sodium fluoride, respectively. wikipedia.orgwikipedia.org

The synthesis of anhydrous praseodymium(III) chloride, a crucial precursor for producing praseodymium metal, can be achieved through the thermal dehydration of the hexahydrate form in the presence of ammonium (B1175870) chloride or by using thionyl chloride. wikipedia.org The resulting praseodymium metal is then prepared by reducing the anhydrous chloride with calcium. rsc.org

Table 1: Synthesis of Functional Materials from Praseodymium(III) Chloride

| Target Material | Synthesis Method | Reactants | Reference |

|---|---|---|---|

| Praseodymium Hydroxide Nanorods | Hydrothermal Treatment | Praseodymium Chloride, Potassium Hydroxide | csu.edu.au |

| Praseodymium Oxide (Pr₆O₁₁) Nanorods | Calcination of Hydroxide Nanorods | Praseodymium Hydroxide | csu.edu.au |

| Praseodymium(III) Phosphate (PrPO₄) | Precipitation | Praseodymium(III) Chloride, Potassium Phosphate | wikipedia.orgwikipedia.org |

| Praseodymium(III) Fluoride (PrF₃) | Precipitation | Praseodymium(III) Chloride, Sodium Fluoride | wikipedia.org |

| Anhydrous Praseodymium(III) Chloride | Thermal Dehydration | Praseodymium(III) Chloride Hexahydrate, Ammonium Chloride | wikipedia.org |

Praseodymium-Doped Materials for Optical Applications

The unique optical properties of the praseodymium ion (Pr³⁺) make it a valuable dopant in various host materials for optical applications. Praseodymium(III) chloride hexahydrate often serves as the source of these ions. When incorporated into glasses, crystals, and ceramics, Pr³⁺ ions can impart specific light absorption and emission characteristics. gprareearth.comzegmetal.com

Praseodymium-doped materials are particularly noted for their use in specialty glasses and ceramics, where they contribute to vibrant yellow coloring. rsc.orggprareearth.com A significant application is in the production of didymium glass, which also contains neodymium and is used in safety goggles for welders and glassblowers to filter out intense yellow light and infrared radiation. rsc.org

In the realm of advanced optics, praseodymium-doped glasses, including borate, phosphate, silicate, tellurite, and germanate systems, are investigated for their luminescence properties. nih.gov These materials exhibit multiple emission bands in the visible and near-infrared regions, making them suitable for applications such as solid-state lasers and optical amplifiers. nih.govnanorh.com The specific emission characteristics, such as the color of light and luminescence lifetime, can be tuned by altering the glass host matrix. nih.govmdpi.com For instance, the emission color of Pr³⁺-doped glasses can be shifted from reddish-orange in borate-based glass to nearly white light in multicomponent fluoride glass. nih.gov

Table 2: Optical Properties of Selected Praseodymium-Doped Glasses

| Glass System | Emission Color | Potential Application | Reference |

|---|---|---|---|

| Borate-based glass | Reddish-orange | Visible light emission | nih.gov |

| Gallo-germanate glass | Yellowish-orange | Broadband near-infrared optical amplifiers | nih.gov |

| Multicomponent fluoride glass | Nearly white light | Broadband near-infrared optical amplifiers | nih.gov |

Development of Catalytic Systems and Precursors

Praseodymium compounds derived from praseodymium(III) chloride hexahydrate exhibit significant catalytic activity in various chemical reactions. zegmetal.com Praseodymium oxides, in particular, are recognized for their high oxygen mobility, a key factor in catalytic oxidation reactions. mdpi.com

Research has demonstrated that praseodymium-doped ceria (CeO₂) catalysts show enhanced performance in the water-gas shift reaction, a process important for hydrogen production. The addition of praseodymium to the ceria support improves the dispersion of the active metal (e.g., nickel), increases the specific surface area, and creates more oxygen vacancies, all of which contribute to higher catalytic activity. mdpi.com

In the field of environmental catalysis, praseodymium-doped materials are being explored for the oxidation of pollutants. For instance, praseodymium-doped CrOₓ catalysts, prepared by the in-situ pyrolysis of metal-organic frameworks, have shown high efficiency in the catalytic oxidation of 1,2-dichloroethane, a chlorinated volatile organic compound. mdpi.com The introduction of praseodymium enhances the number of active oxygen sites and acid sites on the catalyst surface. mdpi.com Similarly, gold nanoparticles supported on praseodymium oxide nanorods, synthesized from praseodymium chloride, have demonstrated superior catalytic activity for CO oxidation. csu.edu.au Praseodymium(III) chloride has also been used to increase the activity of Pr₆O₁₁ catalysts for the oxidation of methane to ethene. chemeurope.com

Table 3: Catalytic Applications of Praseodymium-Based Materials

| Catalytic System | Reaction | Key Findings | Reference |

|---|---|---|---|